Diethylene Glycol Bis(2-propynyl) Ether

説明

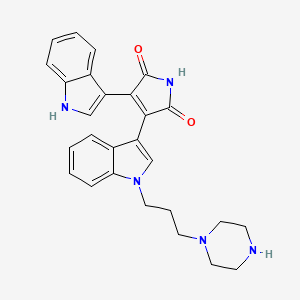

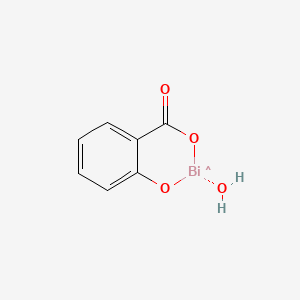

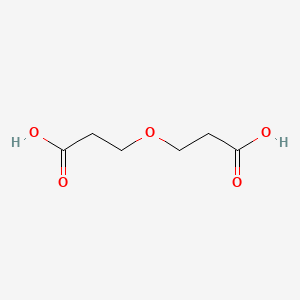

Diethylene Glycol Bis(2-propynyl) Ether, also known as Bis-propargyl-PEG3, is a crosslinker with alkyne groups at both ends of the molecule . The alkyne groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of Diethylene Glycol Bis(2-propynyl) Ether is C10H14O3 . Its structure includes two propargyl groups, which can form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .Physical And Chemical Properties Analysis

Diethylene Glycol Bis(2-propynyl) Ether has a molecular weight of 182.22 g/mol . It is a liquid at 20 degrees Celsius . The compound has a boiling point of 103 °C at 6 mmHg and a flash point of 79 °C . Its specific gravity is 1.02 at 20/20°C .科学的研究の応用

Organometallic Compound Structures

Diethylene glycol bis(2-propynyl) ether plays a role in the structure of organo-f-element compounds, differing in the oxidation state of the central metal. For instance, in studies of organocerium(IV) compounds and reduced uranocenes, diethylene glycol bis(2-propynyl) ether was a part of the complex structures investigated (Boussie et al., 1991).

Electrode Modification

The compound has been used in the modification of electrodes, specifically in the preparation of diethylene glycol bis(2-aminophenyl) ether-modified glassy carbon electrodes. This modification demonstrated its potential in enhancing the performance of these electrodes (Işbir et al., 2006).

Atmospheric Chemistry

Diethylene glycol bis(2-propynyl) ether-related compounds have been studied in the context of atmospheric chemistry, particularly focusing on their reactions with OH radicals. Understanding these reactions is crucial for assessing their contribution to photochemical air pollution (Aschmann et al., 2001).

Lithium-Ion Battery Performance

In the field of energy storage, diethylene glycol bis(2-propynyl) ether derivatives have been used as electrolyte additives to enhance the performance and stability of lithium-ion batteries (Hong et al., 2016).

Viscosity Studies

The viscosity of mixtures involving diethylene glycol bis(2-propynyl) ether and other compounds has been extensively studied. This research provides insights into the interactions between the components of these mixtures, which is significant in various industrial applications (Pal & Kumar, 2003).

Polymer Synthesis

The compound is also involved in the synthesis and modification of polymers, like poly(oligo(ethylene glycol) methacrylate), through processes like Catalytic Chain Transfer Polymerization. Such polymers have applications in various fields, including biomedical engineering (Soeriyadi et al., 2011).

Safety And Hazards

Diethylene Glycol Bis(2-propynyl) Ether is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored under inert gas in a cool, well-ventilated place .

特性

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

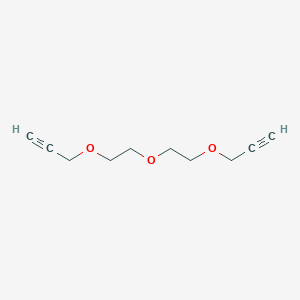

C#CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylene Glycol Bis(2-propynyl) Ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。